
6-Bromobenzofuran
Overview
Description
6-Bromobenzofuran (CAS: 128851-73-0) is a brominated heterocyclic compound with the molecular formula C₈H₅BrO and a molecular weight of 197.029 g/mol . It features a benzofuran core substituted with a bromine atom at the 6-position, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its physical properties include a boiling point of 233.8°C, density of 1.6 g/cm³, and a logP value of 3.44, indicative of moderate hydrophobicity .
The compound is synthesized via cyclization reactions, such as heating 1-bromo-3-(2,2-diethoxyethoxy)benzene in toluene with polyphosphoric acid (PPA) as a cyclizing agent . It serves as a precursor for cross-coupling reactions (e.g., Ullmann, Negishi) to generate diaryl ethers or alkylated derivatives , and its sulfonylation or cyanation yields pharmacologically relevant intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuran typically involves the bromination of 2-phenol followed by cyclization. One common method includes the bromination of 2-phenol to form 2-bromo-phenol, which then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Key reaction pathways:
-
Suzuki-Miyaura Coupling:
Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80°C to form 6-arylbenzofurans. Yields range from 72–89% depending on substituent electronic effects .
Substrate | Catalyst System | Temperature | Yield (%) |
---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C | 85 |
4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 100°C | 89 |
-
Buchwald-Hartwig Amination:
Reacts with secondary amines (e.g., morpholine) using Pd(OAc)₂/Xantphos to introduce amino groups. Typical yields: 68–78% .
Cyclization Reactions
The benzofuran scaffold participates in annulation reactions to construct polycyclic systems.
Notable examples:
-
Rhodium-Catalyzed C–H Activation:
Reacts with alkynes under [Cp*RhCl₂]₂ catalysis to form benzo furo[2,3-b]pyridines. Key steps include C–H bond activation and alkyne insertion : -
Palladium-Mediated Carbonylation:
Forms benzofuran-2-carboxylic acid derivatives using Mo(CO)₆ as a CO source under Pd-free conditions .
Oxidation and Reduction
The benzofuran core exhibits redox activity under controlled conditions.
Oxidation:
-
Epoxidation: Reacts with m-CPBA (meta-chloroperbenzoic acid) to form unstable epoxide intermediates.
-
Ring-Opening Oxidation: Treatment with RuO₄ in acidic media cleaves the furan ring to yield diketone derivatives.
Reduction:
-
Catalytic Hydrogenation: Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the furan ring to tetrahydrobenzofuran (40–55% yield).
Functionalization via Directed C–H Activation
The bromine atom directs regioselective C–H functionalization at the 3-position:
Reaction Type | Reagent/Catalyst | Product | Yield (%) |
---|---|---|---|
Alkynylation | CuI, Pd(OAc)₂ | 3-Alkynyl-6-bromobenzofuran | 75 |
Sulfonation | SO₃H-Benzenesulfonyl chloride | 3-Sulfonyl derivative | 68 |
Stability and Reaction Optimization
-
Thermal Stability: Decomposes above 250°C, limiting high-temperature applications.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance NAS reaction rates by 3–5× compared to THF.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₈H₅BrO
Molecular Weight: 197.03 g/mol
IUPAC Name: 6-bromo-1-benzofuran
CAS Number: 128851-73-0
This compound consists of a fused benzene and furan ring with a bromine atom at the sixth position, which influences its reactivity and biological activity.
Chemistry
6-Bromobenzofuran serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
- Synthesis Methods:
- Bromination of 2-phenol followed by cyclization.
- Use of catalysts like copper iodide to enhance yield in industrial production.
Biology
The compound exhibits significant biological activities , particularly in antimicrobial and anticancer research.
- Antimicrobial Properties:
- Exhibits activity against various pathogens, including bacteria and fungi.
- Anticancer Potential:
- Recent studies indicate that bromobenzofuran derivatives have shown promising results against cancer cell lines, particularly HepG2 liver cancer cells, with IC50 values indicating strong cytotoxic effects.
Activity Type | Target Organism/Cell Line | IC50/Cell Viability (%) | Reference |
---|---|---|---|
Antibacterial | E. coli | Not specified | |
Antifungal | Various fungi | Not specified | |
Anticancer | HepG2 (liver cancer) | 10.41 - 12.72 | |
Antimycobacterial | M. tuberculosis | MIC < 0.60 μM |
Medicine
This compound has potential therapeutic applications due to its ability to interact with biological targets.
- Mechanism of Action:
- It primarily interacts with the enzyme Escherichia coli DsbA (EcDsbA), crucial for the proper folding of virulence factors in Gram-negative bacteria. Inhibition of this enzyme could disrupt bacterial pathogenicity.
Case Study: Anticancer Activity
A study investigated the anticancer efficacy of bromobenzofuran derivatives against HepG2 cells. The derivatives displayed significant cytotoxicity, with IC50 values indicating potent activity against liver cancer cells. Structural modifications around the benzofuran moiety were crucial for enhancing activity against cancer targets.
Structure-Activity Relationship (SAR)
The SAR indicates that modifications at specific positions can enhance biological efficacy:
- Substituents on the benzene ring can be tailored to improve binding affinity for target enzymes or increase cytotoxicity against cancer cells.
- For instance, compounds with modifications at the acetic acid side chain exhibited improved binding affinities compared to unmodified derivatives.
Mechanism of Action
The mechanism of action of 6-Bromobenzofuran involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the thiol-disulfide oxidoreductase enzyme DsbA in Escherichia coli, which is critical for the correct folding of virulence factors in pathogenic bacteria. This inhibition can potentially be developed into anti-virulence compounds . Additionally, benzofuran derivatives have been found to interact with various enzymes and receptors, leading to their diverse biological activities .
Comparison with Similar Compounds
Brominated Benzofuran Derivatives
6-Iodobenzofuran
- Reactivity : Compared to 6-bromobenzofuran, the iodinated analog exhibits superior reactivity in Ullmann coupling reactions. For example, iodobenzofuran achieves near-complete conversion to diaryl ethers under the same conditions where this compound yields only moderate conversion .
- Applications : Preferred in couplings requiring high efficiency, though isolation challenges persist due to complex reaction mixtures .
5-Bromo-benzofuran-3-one
- Structural Difference : Incorporates a ketone group at the 3-position, altering electronic properties and reactivity.
- Applications : The ketone enables nucleophilic additions (e.g., Grignard reactions), diverging from this compound’s cross-coupling utility .
6-Bromobenzo[f]quinazoline
- Complexity : A polycyclic derivative with a quinazoline fused to benzofuran. Its larger structure (C₁₂H₇BrN₂, MW: 259.1 g/mol) expands π-conjugation, making it suitable for optoelectronic materials or kinase inhibitors .
Hydroxybenzofurans (HBFs)
4-HBF, 5-HBF, 6-HBF, 7-HBF
- Synthesis Accessibility : 6-HBF is more readily synthesized than 4-HBF or 7-HBF due to the scarcity of 2,6-dihydroxybenzaldehyde precursors .
- Reactivity : Hydroxyl groups in HBFs allow for O-protection strategies (e.g., silylation, methylation), enabling regioselective functionalization. This contrasts with this compound’s reliance on halogen-based reactivity .
Table 1: Key Properties of Brominated and Hydroxybenzofurans
Biological Activity
6-Bromobenzofuran, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
Chemical Structure and Properties:
- Chemical Formula: C₈H₅BrO
- Molecular Weight: 197.03 g/mol
- IUPAC Name: 6-bromo-1-benzofuran
- CAS Number: 128851-73-0
This compound features a fused benzene and furan ring structure with a bromine atom at the sixth position, which influences its biological activity.
Target Enzymes:
this compound primarily interacts with the enzyme Escherichia coli DsbA (EcDsbA), which is crucial for the proper folding of virulence factors in Gram-negative bacteria. The compound binds to a hydrophobic groove adjacent to the catalytic disulfide bond of EcDsbA, potentially inhibiting its activity and disrupting bacterial pathogenicity .
Biochemical Pathways:
By inhibiting EcDsbA, this compound may interfere with the correct folding of proteins necessary for bacterial virulence. This mechanism suggests potential applications in developing antibacterial agents targeting pathogenic bacteria.
Biological Activities
Antimicrobial Properties:
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various pathogens, showing promising results in inhibiting their growth .
Anticancer Potential:
Recent studies have highlighted the anticancer properties of bromobenzofuran derivatives. For instance, bromobenzofuran-oxadiazole hybrids demonstrated excellent binding affinities with cancer targets such as EGFR, PI3K, and mTOR, leading to reduced cell viability in HepG2 liver cancer cells . The most effective derivatives showed cell viabilities as low as 10.41% against HepG2 cells, indicating strong cytotoxic effects .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study: Anticancer Activity
A study investigated the anticancer efficacy of bromobenzofuran derivatives against HepG2 cells. The derivatives displayed significant cytotoxicity with IC50 values indicating potent activity against liver cancer cells. The structural modifications around the benzofuran moiety were crucial for enhancing activity against cancer targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that modifications at specific positions can enhance its biological efficacy. For example, substituents on the benzene ring can be tailored to improve binding affinity for target enzymes like EcDsbA or increase cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromobenzofuran, and how do reaction conditions influence yield?
- Methodology : The Williamson reaction of 2-bromo-1,1-diethoxyethane with 3-bromophenol followed by cyclization in toluene with polyphosphoric acid (PPA) is a key route . Yield optimization requires precise temperature control during cyclization and purification via column chromatography. Variations in solvent polarity (e.g., THF vs. DCM) and catalyst loading (e.g., PPA concentration) should be systematically tested.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology : Use - and -NMR to confirm the benzofuran backbone and bromine substitution pattern. Mass spectrometry (EI-MS or HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., C-Br stretching at ~560 cm). Cross-reference spectral data with computational predictions (e.g., DFT) or databases like NIST Chemistry WebBook .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors during synthesis. Store in airtight containers at 0–6°C to prevent degradation. Follow emergency measures for spills: absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers address low yields in sulfonation reactions of this compound?
- Methodology : Low yields in sulfonyl chloride formation (via sulfuryl chloride and n-BuLi) arise from competing side reactions. Optimize halogen-lithium exchange efficiency by controlling reaction temperature (−78°C) and stoichiometry. Monitor intermediates via TLC or in-situ FTIR. Alternative sulfonating agents (e.g., chlorosulfonic acid) may improve selectivity .
Q. What computational tools are suitable for studying this compound’s reactivity or biological interactions?
- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., LFA-1/ICAM-1). Density Functional Theory (DFT) calculations (Gaussian 09) analyze electronic properties (HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions. Validate models with experimental kinetic data .
Q. How should contradictory spectral or bioactivity data be resolved during structural validation?
- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For conflicting bioactivity results (e.g., IC variations), replicate assays under standardized conditions (pH, temperature) and use statistical tools (ANOVA) to assess significance. Compare findings with structurally analogous benzofurans (e.g., 5-Bromobenzofuran) .
Q. What strategies enhance the stability of this compound derivatives in aqueous media?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to reduce hydrolysis susceptibility. Encapsulate derivatives in cyclodextrins or liposomes to improve solubility and shelf life. Monitor stability via HPLC-UV under accelerated degradation conditions (40°C, 75% humidity) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based therapeutics?
- Methodology : Synthesize analogs with substituents at C-2/C-5 positions and evaluate their binding to target receptors (e.g., α4β1 integrin). Use QSAR models (Molinspiration, Schrödinger) to correlate electronic/steric parameters with activity. Prioritize compounds with >50% inhibition in in vitro assays for in vivo testing .
Properties
IUPAC Name |
6-bromo-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXQYOQXGGJUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569310 | |
Record name | 6-Bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-73-0 | |
Record name | 6-Bromo-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.